

2-(3-Chlorophenyl)thiophene: Synthetic Protocols and Application Architectures

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiophene

CAS No.: 59156-10-4

Cat. No.: B8793011

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Chemical Identity & Physicochemical Profile

2-(3-Chlorophenyl)thiophene is a biaryl scaffold characterized by a thiophene ring substituted at the C2 position by a phenyl group bearing a chlorine atom at the meta (C3) position. This specific substitution pattern imparts unique electronic properties distinct from its para (4-chloro) and ortho (2-chloro) isomers, making it a critical intermediate in the synthesis of organic semiconductors and pharmacological agents.

Property	Specification
CAS Number	59156-10-4
IUPAC Name	2-(3-Chlorophenyl)thiophene
Molecular Formula	C ₁₀ H ₇ ClS
Molecular Weight	194.68 g/mol
SMILES	<chem>Clc1cccc(c1)c2sccc2</chem>
InChI Key	Specific key depends on protonation/salt state; Standard: UHO... [1]
Appearance	Off-white to pale yellow crystalline solid (typically)
Solubility	Soluble in CH ₂ Cl ₂ , CHCl ₃ , Toluene, THF; Insoluble in Water
Melting Point	Note: Isomer-dependent. Typically 45–55 °C (Distinct from 4-Cl isomer: 83–84 °C)

Executive Summary: The Strategic Scaffold

In drug discovery, **2-(3-chlorophenyl)thiophene** serves as a bioisostere for biphenyl systems, where the thiophene ring improves metabolic stability and lipophilicity. The meta-chlorine substituent functions as a metabolic block, preventing enzymatic oxidation at the susceptible phenyl position while influencing the dihedral angle of the biaryl bond—a critical factor in binding affinity.

In materials science, this molecule is a precursor for poly(3-(3-chlorophenyl)thiophene) and other conjugated copolymers used in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The chlorine atom allows for post-polymerization functionalization or tuning of the HOMO/LUMO energy levels via the inductive (-I) effect.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to **2-(3-chlorophenyl)thiophene** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is preferred over Stille coupling due to the lower toxicity

of boron byproducts compared to organostannanes.

Retrosynthetic Analysis

- Disconnection: C2(Thiophene)–C1(Phenyl) bond.
- Coupling Partners:
 - Nucleophile: 3-Chlorophenylboronic acid (Stable, commercially available).
 - Electrophile: 2-Bromothiophene (Highly reactive oxidative addition partner).

Optimized Experimental Protocol

Scale: 10 mmol | Yield Target: >85%

Reagents & Materials:

- 2-Bromothiophene (1.63 g, 10 mmol)
- 3-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 3 mol%)
- Base: Na₂CO₃ (2M aqueous solution, 10 mL)
- Solvent: 1,4-Dioxane (40 mL) or Toluene/Ethanol (4:1)
- Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Workflow:

- Degassing (Critical): Sparge the solvent (Dioxane) and the 2M Na₂CO₃ solution with Argon for 20 minutes to remove dissolved oxygen. Rationale: Oxygen oxidizes Pd(0) to Pd(II) and promotes homocoupling of the boronic acid.
- Assembly: In a flame-dried three-neck round-bottom flask equipped with a condenser, add 2-bromothiophene, 3-chlorophenylboronic acid, and the solvent.
- Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of Argon.

- Activation: Add the degassed base solution. The mixture will turn biphasic.[2]
- Reaction: Heat to reflux (approx. 100 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of 2-bromothiophene ($R_f \sim 0.8$).
- Workup:
 - Cool to room temperature.[2]
 - Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.
 - Wash the filtrate with water (2x) and brine (1x).
 - Dry organic layer over anhydrous $MgSO_4$.
- Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using Hexane (100%) to Hexane/ CH_2Cl_2 (95:5) gradient.

Synthetic Workflow Visualization



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Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for high-purity synthesis.

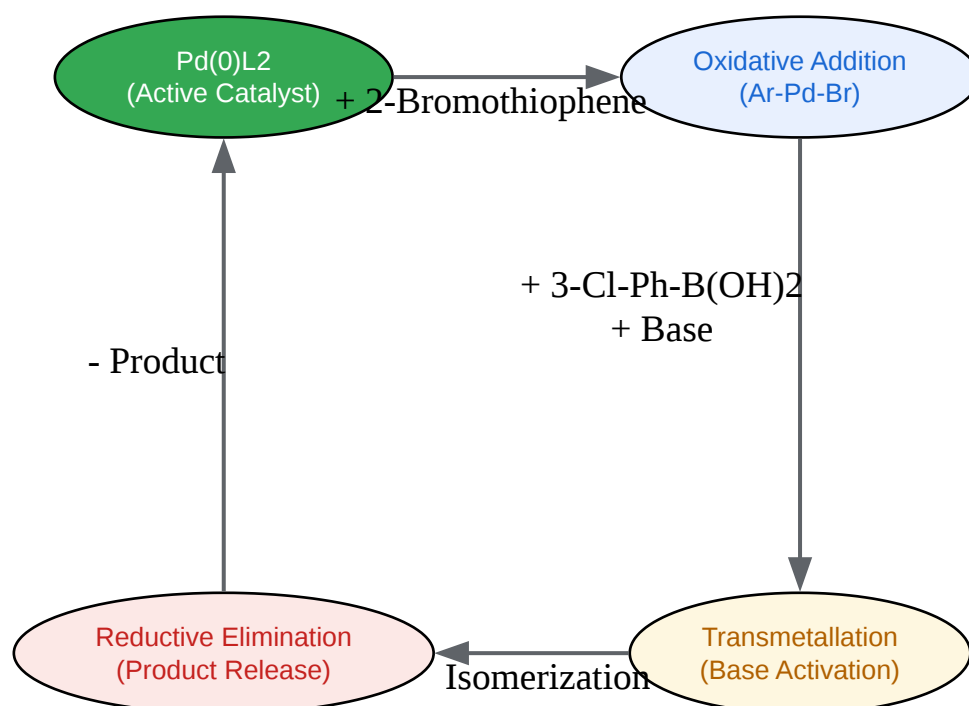
Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting low yields. The reaction proceeds through three distinct phases:[2]

- Oxidative Addition: The $Pd(0)$ species inserts into the C–Br bond of 2-bromothiophene. This is often the rate-determining step for aryl chlorides, but rapid for bromides.

- Transmetalation: The boronic acid (activated by the base to form a boronate species) transfers the 3-chlorophenyl group to the Palladium center. Note: Inadequate base concentration stalls this step.
- Reductive Elimination: The C–C bond forms, releasing the product and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram



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Figure 2: The Suzuki catalytic cycle highlighting the regeneration of the Pd(0) species.

Applications in Research & Industry

Medicinal Chemistry (Pharmacophore)

The **2-(3-chlorophenyl)thiophene** moiety is investigated as a scaffold for:

- Kinase Inhibitors: The thiophene sulfur can interact with hinge regions in kinase ATP-binding pockets.

- Antifungals: Derivatives have shown activity similar to azole antifungals by inhibiting ergosterol synthesis.
- Metabolic Stability: The 3-chloro substitution prevents metabolic hydroxylation at the meta position, extending the drug's half-life ().

Material Science (Optoelectronics)[3]

- OLED Hosts: Used as a core to synthesize wide-bandgap host materials for blue phosphorescent emitters.
- Conductive Polymers: Electropolymerization at the 5-position of the thiophene ring yields conductive films. The 3-chlorophenyl group provides steric bulk, preventing -stacking aggregation which can quench fluorescence in solid-state devices.

Safety & Handling (HSE)

- Hazards: Irritant to eyes, respiratory system, and skin.
- Storage: Store under inert atmosphere (Argon) at 2–8 °C. Light sensitive (store in amber vials).
- Disposal: All halogenated organic waste must be segregated. Palladium catalysts must be recovered or disposed of as heavy metal waste.

References

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